2-[(5-Bromo-3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylsulfanyl]-1,3-benzoxazole
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Overview
Description
2-[(5-Bromo-3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylsulfanyl]-1,3-benzoxazole is a complex heterocyclic compound that combines multiple functional groups, including a benzoxazole ring, an imidazothiazole moiety, and a bromine substituent. This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylsulfanyl]-1,3-benzoxazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
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Formation of the Imidazothiazole Core: : This step involves the cyclization of a thioamide with an α-halo ketone to form the imidazothiazole ring. For example, 5-bromo-3-methylimidazo[2,1-b][1,3]thiazole can be synthesized by reacting 2-bromoacetophenone with thioacetamide under basic conditions .
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Attachment of the Benzoxazole Ring: : The benzoxazole ring can be introduced via a nucleophilic substitution reaction. The imidazothiazole intermediate is reacted with 2-mercaptobenzoxazole in the presence of a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) .
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Final Coupling and Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the bromine substituent or the imidazothiazole ring. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
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Substitution: : The bromine atom in the imidazothiazole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, NaBH4, ethanol or tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles like amines or thiols, DMF or DMSO as solvent, and bases like potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated products, reduced imidazothiazole derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, 2-[(5-Bromo-3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylsulfanyl]-1,3-benzoxazole has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its structural features enable it to bind to specific enzymes or receptors, potentially leading to the development of new treatments for diseases such as cancer and bacterial infections .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylsulfanyl]-1,3-benzoxazole involves its interaction with molecular targets such as enzymes or receptors. The bromine substituent and the sulfur atom play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methylimidazo[2,1-b][1,3]thiazole: Shares the imidazothiazole core but lacks the benzoxazole ring.
2-Mercaptobenzoxazole: Contains the benzoxazole ring but lacks the imidazothiazole moiety.
Levamisole: An imidazothiazole derivative with known anthelmintic and immunomodulatory properties.
Uniqueness
2-[(5-Bromo-3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylsulfanyl]-1,3-benzoxazole is unique due to its combination of the imidazothiazole and benzoxazole rings, along with the presence of a bromine substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H10BrN3OS2 |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-[(5-bromo-3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C14H10BrN3OS2/c1-8-6-20-13-16-10(12(15)18(8)13)7-21-14-17-9-4-2-3-5-11(9)19-14/h2-6H,7H2,1H3 |
InChI Key |
AMEGAZZKWMTEOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)Br)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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